3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid
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Overview
Description
3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety linked to a pyridine derivative through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through a condensation reaction involving 2,6-dimethyl-4-pyridone and an appropriate alkylating agent.
Linking the Pyridine Derivative to Benzoic Acid: The pyridine derivative is then linked to benzoic acid through an ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid
- 4-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid
Uniqueness
3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[2-(2,6-dimethyl-4-oxopyridin-1-yl)ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-8-15(18)9-12(2)17(11)7-6-13-4-3-5-14(10-13)16(19)20/h3-5,8-10H,6-7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYQJDRQAKFKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1CCC2=CC(=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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